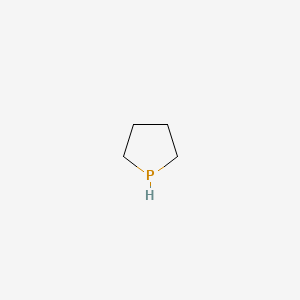

Phospholane

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3466-00-0 |

|---|---|

Fórmula molecular |

C4H9P |

Peso molecular |

88.09 g/mol |

Nombre IUPAC |

phospholane |

InChI |

InChI=1S/C4H9P/c1-2-4-5-3-1/h5H,1-4H2 |

Clave InChI |

GWLJTAJEHRYMCA-UHFFFAOYSA-N |

SMILES |

C1CCPC1 |

SMILES canónico |

C1CCPC1 |

Otros números CAS |

3466-00-0 |

Origen del producto |

United States |

Foundational & Exploratory

The Evolution of Phospholane Ligands: A Technical Guide to Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

The development of chiral phospholane ligands represents a significant milestone in the field of asymmetric catalysis. These C2-symmetric diphosphine ligands, characterized by their this compound rings, have demonstrated exceptional efficacy in a wide range of enantioselective transformations, most notably in the asymmetric hydrogenation of prochiral olefins. This technical guide provides an in-depth exploration of the history, synthesis, and application of this compound ligands, with a focus on seminal families such as DuPhos and BPE, offering valuable insights for researchers in organic synthesis and drug development.

A Historical Perspective: From Concept to Catalyst

The journey of this compound ligands began with the recognition of the need for conformationally restricted and electron-rich chiral phosphines to enhance enantioselectivity in metal-catalyzed reactions. The groundbreaking work of M.J. Burk at DuPont in the early 1990s led to the development of the DuPhos family of ligands, a name derived from DuPont and diphosphine.[1][2] This innovation was a pivotal moment, as DuPhos ligands were found to be highly effective in the rhodium-catalyzed asymmetric hydrogenation of enamides, providing a practical route to chiral amino acids.[1]

Simultaneously, the development of the BPE ligands (bis(phospholano)ethane) provided a related yet distinct class of this compound-based ligands where the 1,2-phenylene backbone of DuPhos is replaced by a more flexible 1,2-ethylene bridge. The modularity of both DuPhos and BPE ligands, allowing for the variation of the alkyl substituents on the this compound ring (e.g., methyl, ethyl, propyl, isopropyl), proved to be a key advantage, enabling the fine-tuning of the catalyst's steric and electronic properties to suit specific substrates.

Core Design Principles and Ligand Families

This compound ligands are broadly classified as C2-symmetric bisphosphine ligands. Their rigid this compound rings create a well-defined chiral environment around the metal center, which is crucial for high enantioselectivity. The electron-rich nature of the phosphorus atoms in phospholanes also contributes to the high reactivity of their metal complexes.[2]

The DuPhos Family

The DuPhos ligands, with their 1,2-phenylene backbone, have been extensively studied and applied in asymmetric hydrogenation. The general structure consists of two 2,5-dialkylthis compound rings attached to a benzene (B151609) ring. The variation of the alkyl groups (R) on the this compound ring has a significant impact on the catalyst's performance.

The BPE Family

Similar to DuPhos, the BPE ligands feature two 2,5-dialkylthis compound rings but are connected by a 1,2-ethane backbone. This seemingly small structural change can lead to significant differences in catalytic activity and enantioselectivity for certain substrates.

Performance in Asymmetric Hydrogenation: A Quantitative Overview

The true measure of a chiral ligand's utility lies in its performance in catalytic reactions. This compound ligands, particularly DuPhos and BPE, have consistently delivered high enantioselectivities and turnover numbers in the asymmetric hydrogenation of a variety of substrates.

Asymmetric Hydrogenation of Enamides

The rhodium-catalyzed asymmetric hydrogenation of enamides to produce chiral amines is a hallmark application of this compound ligands. The resulting chiral amines are valuable building blocks for pharmaceuticals and other biologically active molecules.

| Ligand | Substrate | S/C Ratio | TON | TOF (h⁻¹) | Enantiomeric Excess (ee%) | Reference |

| (R,R)-Me-BPE-Rh | N-acetyl α-arylenamides | up to 50,000 | >45,000 | >5,000 | >95 | |

| (S,S)-Et-DuPhos-Rh | N-aroylhydrazones | - | - | - | >90 | |

| Rh/(R,R)-Me-Duphos | Exocyclic enamides | - | - | - | up to 98.6 | [3] |

Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters to yield chiral β-hydroxy esters is another area where this compound ligands have excelled. These products are versatile chiral synthons.

| Ligand | Substrate | S/C Ratio | TON | TOF (h⁻¹) | Enantiomeric Excess (ee%) | Reference |

| (R,R)-i-Pr-BPE | Various β-ketoesters | - | - | - | up to 99 | [4] |

| Ru(II)Br₂-(i-Pr-BPE) | Various β-ketoesters | - | - | - | >98 |

Experimental Protocols: Synthesis and Catalysis

The successful application of this compound ligands relies on their efficient and stereoselective synthesis. The following protocols provide a general guide for the preparation of these ligands and their use in a typical asymmetric hydrogenation reaction.

Synthesis of (S,S)-Ethyl-DuPhos

The synthesis of DuPhos ligands typically involves a multi-step sequence starting from a chiral diol.

Step 1: Synthesis of (3S,6S)-Octane-3,6-diol cyclic sulfate (B86663)

-

The chiral diol, (3S,6S)-octane-3,6-diol, is prepared via the asymmetric reduction of 3,6-octanedione.

-

The diol is then converted to its cyclic sulfate by reaction with thionyl chloride followed by oxidation with a ruthenium catalyst. The product is purified by recrystallization or chromatography.[5]

Step 2: Preparation of Lithiated 1,2-bis(phosphino)benzene (B50889)

-

In a flame-dried flask under an inert atmosphere, 1,2-bis(phosphino)benzene is dissolved in anhydrous tetrahydrofuran (B95107) (THF).[5]

-

The solution is cooled to -78 °C, and n-butyllithium (2 equivalents) is added dropwise.[5]

-

The mixture is allowed to warm to room temperature and stirred for 1 hour to form the dilithio-1,2-phenylenebis(phosphide).[5]

Step 3: Synthesis of (S,S)-Ethyl-DuPhos

-

The solution of the lithiated bisphosphine is cooled back to -78 °C.[5]

-

A solution of (3S,6S)-octane-3,6-diol cyclic sulfate (2 equivalents) in THF is added dropwise.[5]

-

The reaction mixture is slowly warmed to room temperature and stirred overnight.[5]

-

The reaction is quenched with degassed methanol (B129727), and the solvent is removed under reduced pressure.[5]

-

The crude ligand is extracted with diethyl ether, filtered through silica (B1680970) gel, and purified by recrystallization from methanol to yield (S,S)-Ethyl-DuPhos as a white crystalline solid.[5]

General Protocol for Rh-catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol outlines a typical procedure for the asymmetric hydrogenation of a prochiral enamide using a Rh-DuPhos catalyst.

Materials:

-

[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

-

(R,R)-Me-DuPhos

-

Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, degassed solvent (e.g., Methanol)

-

High-purity hydrogen gas

-

Schlenk flask or autoclave

Procedure:

-

Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(COD)₂]BF₄ (1.0 eq) and (R,R)-Me-DuPhos (1.1 eq) in the anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Hydrogenation: In a separate Schlenk flask, dissolve the substrate, methyl (Z)-α-acetamidocinnamate (100 eq), in the same solvent. Transfer the substrate solution to the flask containing the catalyst.

-

Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1 to 4 atm) and stir vigorously at room temperature.[6][7]

-

Work-up and Analysis: After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The product can be purified by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Mechanistic Insights and Visualizations

The high enantioselectivity observed with this compound ligands is often attributed to the "anti-lock-and-key" behavior in the catalytic cycle. Computational and experimental studies have shown that while the substrate may bind more strongly to the catalyst in one orientation (the major diastereomer), the reaction proceeds much faster through the less stable, minor diastereomeric intermediate, leading to the observed major enantiomer of the product.[8] The turnover-limiting step in the rhodium-catalyzed asymmetric hydrogenation of enamides is often the oxidative addition of hydrogen to the rhodium-enamide complex.[8]

Catalytic Cycle of Rh-DuPHOS Catalyzed Asymmetric Hydrogenation

The following diagram illustrates the key intermediates in the catalytic cycle for the asymmetric hydrogenation of an enamide catalyzed by a Rh-DuPHOS complex.

Caption: Catalytic cycle for Rh-DuPhos catalyzed asymmetric hydrogenation.

General Synthetic Workflow for this compound Ligands

The synthesis of this compound ligands follows a well-established, modular workflow, allowing for the creation of a diverse library of ligands.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DuPhos - Wikipedia [en.wikipedia.org]

- 3. Synthesis and highly enantioselective hydrogenation of exocyclic enamides: (Z)-3-arylidene-4-acetyl-3,4-dihydro-2H- 1,4-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Advent of Chiral Phospholane Ligands: A Technical Guide to the Core of Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and application of chiral phospholane ligands, a cornerstone of modern asymmetric catalysis. The development of ligands such as DuPhos and their analogues revolutionized the field, providing unprecedented levels of enantioselectivity in hydrogenation reactions critical for the synthesis of chiral pharmaceuticals and fine chemicals. This document provides a detailed overview of the ligand synthesis, catalyst preparation, and application in asymmetric hydrogenation, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Introduction: The Need for C₂-Symmetric Ligands

The quest for highly effective chiral ligands for asymmetric catalysis led to the development of numerous ligand families. A significant breakthrough came with the introduction of C₂-symmetric bis(this compound) ligands by Mark J. Burk and his team at DuPont.[1][2] These ligands, most notably the DuPhos family, are characterized by a chiral, five-membered this compound ring. The C₂-symmetry of these bidentate ligands reduces the number of possible diastereomeric transition states in a catalytic cycle, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity. The this compound ring's conformational rigidity and the steric bulk of the substituents on the ring create a well-defined and effective chiral pocket around the metal center.[3]

The modular nature of the DuPhos synthesis allows for facile modification of both the this compound substituents (e.g., methyl, ethyl, isopropyl) and the backbone connecting the two this compound rings, enabling the fine-tuning of the ligand's steric and electronic properties for a specific substrate.[3]

Ligand Design and Synthesis Workflow

The design of DuPhos ligands is predicated on the principle of creating a rigid, C₂-symmetric chiral environment. The synthesis of these ligands generally follows a convergent and modular pathway, starting from readily available chiral precursors.

Caption: General workflow for the synthesis of DuPhos ligands.

Experimental Protocols

Synthesis of (R,R)-Me-DuPhos

This protocol is adapted from the seminal work of M.J. Burk et al. and outlines the synthesis of 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene, commonly known as (R,R)-Me-DuPhos.

Step 1: Synthesis of (2R,5R)-2,5-Hexanediol

The synthesis begins with the enantioselective reduction of 2,5-hexanedione. Biocatalytic reduction using yeast is a common method to obtain the chiral diol in high enantiomeric excess.

Step 2: Formation of the Cyclic Sulfate

-

To a solution of (2R,5R)-2,5-hexanediol (1 equivalent) in carbon tetrachloride at 0 °C, add triethylamine (B128534) (2.2 equivalents).

-

Slowly add thionyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

-

Stir the mixture at room temperature for 3 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a mixture of acetonitrile, carbon tetrachloride, and water.

-

Add ruthenium(III) chloride hydrate (B1144303) (catalytic amount) and sodium periodate (B1199274) (1.5 equivalents).

-

Stir the biphasic mixture vigorously for 2 hours.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to yield the crude cyclic sulfate, which can be purified by chromatography.

Step 3: Synthesis of (R,R)-Me-DuPhos

-

In a flame-dried, argon-purged flask, dissolve 1,2-bis(phosphino)benzene (B50889) (1 equivalent) in THF and cool to -78 °C.

-

Add n-butyllithium (2 equivalents) dropwise and stir the resulting orange-red solution for 30 minutes.

-

Add a solution of the cyclic sulfate from Step 2 (2 equivalents) in THF dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with methanol (B129727) and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from hot methanol to afford (R,R)-Me-DuPhos as a white crystalline solid.

Preparation of the [Rh(COD)(DuPhos)]BF₄ Catalyst Precursor

The active catalyst is typically generated in situ or used as a pre-formed complex.

-

In a glovebox, dissolve bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄, (1 equivalent) in THF.

-

In a separate vial, dissolve the DuPhos ligand (e.g., (R,R)-Me-DuPhos) (1.05 equivalents) in THF.

-

Slowly add the ligand solution to the stirred rhodium precursor solution.

-

Stir the mixture at room temperature for 30 minutes. The solvent is then removed under vacuum to yield the [Rh(COD)(DuPhos)]BF₄ complex as a reddish-orange solid.[4] This complex should be stored under an inert atmosphere.

General Procedure for Asymmetric Hydrogenation of Enamides

-

In a glovebox, charge a pressure-rated reaction vessel with the enamide substrate (1 equivalent) and the [Rh(COD)(DuPhos)]BF₄ catalyst (0.01 to 1 mol %).

-

Add a degassed solvent (e.g., methanol, THF).

-

Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas (3-4 cycles).

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 3 atm).

-

Stir the reaction mixture at room temperature until hydrogen uptake ceases.

-

Carefully vent the excess hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis. The product can be purified by column chromatography.

Quantitative Data in Asymmetric Hydrogenation

The DuPhos and related P-chirogenic phosphine ligands have demonstrated remarkable efficacy in the asymmetric hydrogenation of a wide variety of prochiral enamides. The following tables summarize representative results.

Table 1: Asymmetric Hydrogenation of Aryl-Substituted Enamides with Rh-BisP and Rh-MiniPHOS Catalysts*[5][6]

| Entry | Substrate (R-group) | Catalyst | % ee | Configuration |

| 1 | Phenyl | (S,S)-t-Bu-BisP | >99 | R |

| 2 | Phenyl | (S,S)-t-Bu-MiniPHOS | 98 | R |

| 3 | 2-MeO-C₆H₄ | (S,S)-t-Bu-BisP | 69 | R |

| 4 | 4-MeO-C₆H₄ | (S,S)-t-Bu-BisP | >99 | R |

| 5 | 4-Cl-C₆H₄ | (S,S)-t-Bu-BisP | 99 | R |

| 6 | 3-MeO₂C-C₆H₄ | (S,S)-t-Bu-BisP | 99 | R |

| 7 | Phenyl (β,β-dimethyl) | (S,S)-t-Bu-BisP | 99 | R |

Reactions were carried out in MeOH at room temperature under an initial H₂ pressure of 3 atm and a substrate-to-catalyst ratio (S/C) of 100 for 24-36 hours. The yields were quantitative.[5]

Table 2: Asymmetric Hydrogenation of Alkyl-Substituted Enamides with Rh-BisP and Rh-MiniPHOS Catalysts*[5][6]

| Entry | Substrate (R-group) | Catalyst | % ee | Configuration |

| 1 | t-Butyl | (S,S)-t-Bu-BisP | 99 | S |

| 2 | 1-Adamantyl | (S,S)-t-Bu-BisP | 99 | S |

| 3 | 1-Adamantyl | (S,S)-t-Bu-MiniPHOS | 99 | S |

Reactions were carried out in MeOH at room temperature under an initial H₂ pressure of 3 atm and an S/C of 100 for 24-36 hours. The yields were quantitative.[5]

Catalytic Cycle and Mechanism of Enantioselection

The mechanism of Rh-DuPhos catalyzed asymmetric hydrogenation of enamides has been a subject of considerable study. The currently accepted mechanism for many substrates involves an "unsaturated pathway." A key feature is the "anti-lock-and-key" behavior, where the minor diastereomer of the catalyst-substrate adduct is significantly more reactive towards hydrogen, leading to the major enantiomer of the product.[1]

Caption: The unsaturated pathway for Rh-DuPhos catalyzed hydrogenation.

The enantioselectivity arises from the difference in the energy barriers for the oxidative addition of hydrogen to the two diastereomeric catalyst-substrate adducts. The minor, less stable adduct has a lower energy barrier for this turnover-limiting step, leading to the preferential formation of one enantiomer of the product.[1]

Conclusion

The discovery of chiral this compound ligands, particularly the DuPhos family, marked a paradigm shift in asymmetric catalysis. Their modular synthesis, conformational rigidity, and the C₂-symmetric design principle have enabled the highly enantioselective synthesis of a vast array of chiral molecules, most notably α-amino acids. The detailed understanding of their synthesis, catalyst preparation, and the mechanistic nuances of their application continues to drive innovation in the field, providing powerful tools for researchers and professionals in drug development and chemical synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DuPhos - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, Rh(COD)((S,S)-Et-DUPHOS)BF4-SINOCOMPOUND [en.sinocompound.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Phospholane Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Phospholane and its derivatives represent a significant class of organophosphorus compounds, pivotal to advancements in asymmetric catalysis and medicinal chemistry. This technical guide provides an in-depth exploration of the fundamental properties of this compound compounds, including their synthesis, structural characteristics, reactivity, and applications. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key chemical and biological pathways.

Synthesis of this compound Compounds

The synthesis of the this compound ring is a critical aspect of its chemistry, with various methods developed to access the parent heterocycle and its substituted derivatives.

Synthesis of Parent this compound

Historically, the synthesis of the unsubstituted parent this compound has been challenging. However, a novel and straightforward route has been developed.[1][2][3][4][5] This method utilizes a pentaphosphaferrocene complex as a phosphorus atom carrier, which reacts with 1,4-dibromobutane (B41627) to form a spirocyclic precursor.[2][3][4] The parent this compound can then be released from this precursor by reaction with a nucleophile like lithium aluminum hydride (LiAlH₄).[1][2][3]

Experimental Protocol: Synthesis of Parent this compound (HP(C₄H₈)) [3]

-

Precursor Synthesis: In a glovebox, a solution of [K(dme)₂]₂[CpFe(η⁴-P₅)] in THF is treated with 1,4-dibromobutane. The reaction mixture is stirred at room temperature, leading to the formation of the spirocyclic precursor complex [CpFe{η⁴-P₅(CH₂)₄}]. The product can be isolated and purified by crystallization.

-

This compound Release: The isolated precursor complex is dissolved in THF-d₈. To this solution, an excess of LiAlH₄ is added. The reaction mixture is stirred at room temperature.

-

Isolation: The volatile parent this compound (HP(C₄H₈)) is isolated from the reaction mixture by distillation under reduced pressure (1 × 10⁻³ mbar, 60 °C) into a cold trap. The product is obtained as a solution in THF-d₈ in approximately 68% yield.[3]

-

Characterization: The product is characterized by ³¹P NMR spectroscopy, which shows a distinctive doublet of triplets at δ = -70.8 ppm (¹J(P,H) = 187 Hz, ²J(P,H) = 21 Hz).[2]

Synthesis of Substituted Phospholanes

Substituted phospholanes, particularly chiral C₂-symmetric bis(phospholanes) like DuPhos and BPE, are of immense importance in asymmetric catalysis.[2] Their synthesis often starts from commercially available chiral diols.

Experimental Protocol: General Synthesis of 2,5-Disubstituted Phospholanes [6]

-

Formation of Cyclic Sulfate (B86663): A chiral 1,4-diol is reacted with thionyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding cyclic sulfite. This is followed by oxidation (e.g., with RuCl₃/NaIO₄) to yield the cyclic sulfate.

-

Reaction with a Primary Phosphine (B1218219): The cyclic sulfate is then reacted with a primary phosphine, such as phenylphosphine, in the presence of a strong base (e.g., n-butyllithium) at low temperature. This results in a double displacement reaction to form the 1-phenyl-2,5-disubstituted this compound.

-

P-Aryl Group Cleavage and Functionalization: The phenyl group on the phosphorus atom can be cleaved, for example, by reduction with lithium metal, to afford a secondary this compound. This secondary this compound can then be further functionalized.

A variety of this compound oxides have also been synthesized, with some showing potential as anticancer agents. A common route to these compounds involves the transmetalation of aluminacyclopentanes with phosphorus trichloride.[7]

Structural and Physicochemical Properties

The five-membered this compound ring can adopt various conformations, and its structural parameters are influenced by the substituents on the ring and the phosphorus atom.

Table 1: Selected Physicochemical and Structural Data for this compound and Derivatives

| Property | Value | Compound | Reference(s) |

| Molecular Formula | C₄H₉P | Parent this compound | |

| Molecular Weight | 88.09 g/mol | Parent this compound | |

| Boiling Point | 100-103 °C | Parent this compound | |

| ³¹P NMR Chemical Shift | -70.8 ppm (in THF-d₈) | Parent this compound | [2] |

| P-O (single bond) length | 1.567 ± 0.006 Å | Phospholanic Acid | [8] |

| P=O (double bond) length | 1.473 ± 0.010 Å | Phospholanic Acid | [8] |

| P-C bond length (mean) | 1.786 ± 0.017 Å | Phospholanic Acid | [8] |

| C-P-C bond angle | 95° | Phospholanic Acid | [8] |

| Standard Enthalpy of Formation (ΔfH°) | Data not readily available | Parent this compound |

Note: Comprehensive thermodynamic data for parent this compound is not widely available in the searched literature.

Reactivity and Applications in Asymmetric Catalysis

This compound-based ligands, particularly chiral diphosphines, have revolutionized the field of asymmetric catalysis, especially in hydrogenation reactions.

Asymmetric Hydrogenation

Rhodium complexes of DuPhos ligands are highly effective catalysts for the enantioselective hydrogenation of various prochiral olefins, such as enamides, to produce chiral amino acids with excellent enantiomeric excess (ee).[9]

Experimental Protocol: Asymmetric Hydrogenation of an Enamide with a Rh-DuPhos Catalyst

-

Catalyst Preparation: In a glovebox, a rhodium precursor, such as [Rh(COD)₂]BF₄, and the chiral DuPhos ligand (e.g., (R,R)-Me-DuPhos) are dissolved in a degassed solvent like methanol. The solution is stirred to form the active catalyst complex.

-

Hydrogenation Reaction: The enamide substrate is added to the catalyst solution. The reaction vessel is then placed in an autoclave, purged with hydrogen, and pressurized to the desired hydrogen pressure (e.g., 60 psi).

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored for completion (e.g., by TLC or HPLC). Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The product is then purified, typically by chromatography.

-

Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Table 2: Performance of Rh-DuPhos in Asymmetric Hydrogenation of Enamides

| Substrate | Ligand | Product ee (%) | Reference(s) |

| Methyl (Z)-α-acetamidocinnamate | (R,R)-Et-DuPhOS | >99 (R) | [9] |

| α-formamidoacrylonitrile | (R,R)-Me-DuPhOS | 99.9 (R) (calculated) | [9][10] |

| 2-Methylenesuccinamic acid | (S,S)-Et-DuPhOS | 96 (R) | [11] |

Catalytic Cycle of Rh-DuPhos Catalyzed Hydrogenation

Computational and experimental studies have elucidated the mechanism of Rh-DuPhos catalyzed asymmetric hydrogenation. The catalytic cycle involves the coordination of the olefin to the rhodium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination.[9] The enantioselectivity is determined by the relative energies of the transition states of the diastereomeric catalyst-substrate complexes.[9][10]

Caption: Catalytic cycle for Rh-DuPhos catalyzed asymmetric hydrogenation of enamides.

Applications in Drug Development

Phosphorus-containing compounds are increasingly recognized for their potential in medicinal chemistry.[12] this compound derivatives, particularly this compound oxides, have been investigated for their anticancer properties.[7][13]

Anticancer Activity

Certain phosphinane (a six-membered phosphorus heterocycle) derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including colon and prostate cancer.[14][15] The mechanism of action is often linked to the induction of apoptosis.[14][15] While specific signaling pathways for this compound-based anticancer agents are still under active investigation, studies on related phosphorus heterocycles suggest that they may trigger apoptosis through intrinsic pathways involving mitochondrial disruption.[16][17]

Caption: A simplified proposed mechanism of apoptosis induction by this compound compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [18][19][20][21]

-

Cell Seeding: Cancer cells (e.g., human colon cancer cell line SW480) are seeded into 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: The this compound compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the cell culture medium. The cells are treated with various concentrations of the compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) is also included.

-

MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is then determined from the dose-response curve.

Table 3: Cytotoxicity of Selected Phosphinane Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| 1-Phenylphosphinane 1-oxide | SW480 (Colon Cancer) | 5.1 | [14] |

| 1-Cyclohexylphosphinane-borane complex | SW480 (Colon Cancer) | 7.2 | [14] |

| 1-Cyclohexylphosphinan-4-one 1-oxide | SW480 (Colon Cancer) | 6.3 | [14] |

Note: Data presented is for phosphinanes, which are structurally related to phospholanes. Specific cytotoxicity data for a wide range of phospholanes was not available in the initial searches.

Conclusion

This compound compounds are a versatile class of molecules with significant and expanding applications in both industrial and academic research. Their utility as ligands in asymmetric catalysis is well-established, enabling the efficient synthesis of chiral molecules with high enantiopurity. Furthermore, emerging research into their biological activities, particularly as anticancer agents, highlights a promising future for this compound derivatives in drug discovery and development. The continued exploration of novel synthetic routes and a deeper understanding of their structure-activity relationships will undoubtedly lead to further innovations in these fields.

References

- 1. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00580A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 17. Advancing cancer therapy: the role of silver(I) phosphine complexes in overcoming resistance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of the Parent Phospholane Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for obtaining the parent phospholane molecule, a foundational structure in the development of phosphine (B1218219) ligands for catalysis and novel therapeutic agents. This document details a groundbreaking synthetic route that has made the unsubstituted parent this compound readily accessible for the first time, alongside other established methods. Experimental protocols, quantitative data, and pathway visualizations are provided to facilitate practical application in a research and development setting.

Introduction

Phospholanes, five-membered heterocyclic compounds containing a phosphorus atom, are of significant interest in both academic and industrial research. Their derivatives, particularly chiral phospholanes like those found in DuPhos and BPE ligands, are cornerstones of modern asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chemical compounds, including pharmaceuticals. The parent this compound, HP(C₄H₈), is the simplest member of this class. However, its synthesis has been a long-standing challenge, with most routes yielding substituted derivatives.[1][2] The recent development of a novel synthetic pathway has overcome this limitation, providing a direct and efficient method to obtain this fundamental molecule.[1][2][3][4] This guide will focus on this novel method while also covering alternative synthetic strategies.

Synthetic Methodologies

The synthesis of the parent this compound can be broadly categorized into two main approaches: direct synthesis of the P-H bond-containing ring and the synthesis of a protected or oxidized this compound followed by a deprotection or reduction step.

Direct Synthesis via a Pentaphosphaferrocene-Mediated Route

A recently developed method provides the first direct synthesis of the parent this compound.[1][2] This strategy utilizes a pentaphosphaferrocene complex as a phosphorus atom transfer reagent. The overall workflow involves the formation of a spirocyclic this compound precursor complex, followed by the release of the parent this compound using a reducing agent.

The key steps are:

-

Formation of the Precursor Complex: The starting material, [K(dme)2]2[CpFe(η4-P5)] (I), reacts with 1,4-dibromobutane (B41627) to form the this compound precursor complex, [CpFe{η4-P5(CH2)4}] (3).[2]

-

Release of the Parent this compound: The precursor complex (3) is then treated with a nucleophile, such as lithium aluminum hydride (LiAlH₄), to liberate the parent this compound, HP(C₄H₈) (10b).[1][2]

This method is notable for its selectivity and good yields, and it avoids the often harsh conditions or multi-step procedures required by other methods.[5]

Synthesis via Reduction of this compound Oxides

A more traditional approach to obtaining phospholanes involves the synthesis of the corresponding this compound oxide, followed by a reduction step. This method is widely applicable for the synthesis of various substituted phospholanes.

The general workflow is:

-

Synthesis of the this compound Oxide: 1-substituted this compound oxides can be synthesized through various methods, such as the McCormack reaction between a diene (e.g., butadiene) and a dichlorophosphine, followed by hydrolysis.[6]

-

Reduction to the this compound: The resulting this compound oxide is then reduced to the corresponding this compound. Common reducing agents for this transformation include silanes (e.g., PhSiH₃, HSiCl₃) and metal hydrides like LiAlH₄.[7] To obtain the parent this compound, this would typically involve starting with a P-protected this compound oxide, reduction, and subsequent deprotection.

Synthesis via Ring-Opening of Phosphiranes

Another synthetic strategy involves the acid-catalyzed ring-opening of P-stereogenic phosphiranes, which can rearrange to form phospholanes.[8][9] This method can be used to generate substituted phospholanes and involves the formation of a phospholanium cation intermediate.[8]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthetic routes for the parent this compound and related compounds.

Table 1: Synthesis of Parent this compound (10b) via Pentaphosphaferrocene-Mediated Route

| Step | Reactants | Product | Reagents & Conditions | Yield | Reference |

| 1 | [K(dme)2]2[CpFe(η4-P5)] (I), 1,4-dibromobutane | [CpFe{η4-P5(CH2)4}] (3) | THF | High (not specified) | [2] |

| 2 | [Cp*Fe{η4-P5(CH2)4}] (3) | Parent this compound (10b) | LiAlH₄, THF-d₈ | 68% | [2] |

Table 2: Spectroscopic Data for the Parent this compound (10b)

| Nucleus | Solvent | Chemical Shift (δ) | Coupling Constants (J) | Reference |

| ³¹P NMR | THF-d₈ | -70.8 ppm | ¹J(P-H) = 187 Hz, ²J(P-H) = 21 Hz | [2] |

| ³¹P NMR (of Pt complex) | CD₂Cl₂ | -15.4 ppm | ¹J(P-H) = 377 Hz | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of Parent this compound (10b) via Pentaphosphaferrocene-Mediated Route

This protocol is adapted from the procedure described by Hopmann et al.[2]

Step 1: Synthesis of the Precursor Complex [Cp*Fe{η4-P5(CH2)4}] (3)

-

Materials: [K(dme)2]2[Cp*Fe(η4-P5)] (I), 1,4-dibromobutane, THF.

-

Procedure:

-

In a glovebox, dissolve [K(dme)2]2[Cp*Fe(η4-P5)] (I) in anhydrous THF.

-

Add one equivalent of 1,4-dibromobutane to the solution at room temperature.

-

Stir the reaction mixture for the specified time (as determined by monitoring, e.g., NMR).

-

The formation of the spirocyclic this compound-type ligand complex [Cp*Fe{η4-P5(CH2)4}] (3) occurs with the precipitation of KBr.

-

The product can be isolated and purified by standard techniques for organometallic compounds.

-

Step 2: Release of the Parent this compound (HP(C₄H₈)) (10b)

-

Materials: [Cp*Fe{η4-P5(CH2)4}] (3), LiAlH₄, THF-d₈.

-

Procedure:

-

In an NMR tube, dissolve the precursor complex (3) in THF-d₈.

-

Add a stoichiometric amount of LiAlH₄ to the solution.

-

Monitor the reaction by ³¹P NMR spectroscopy until completion.

-

The parent this compound (10b) is formed in solution and can be isolated by vacuum distillation (1 x 10⁻³ mbar, 60 °C, 30 minutes).[2] The product is obtained as a solution in THF-d₈.

-

Protocol 2: General Procedure for the Reduction of a this compound Oxide

This is a general protocol based on common reduction methods for phosphine oxides.[6][7]

-

Materials: Substituted this compound oxide, Phenylsilane (PhSiH₃) or other suitable reducing agent, dry toluene (B28343) or other high-boiling aprotic solvent.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the this compound oxide in dry toluene.

-

Add an excess of the reducing agent (e.g., 2-3 equivalents of PhSiH₃).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or ³¹P NMR.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench any remaining reducing agent according to established safety procedures.

-

The workup typically involves aqueous extraction and purification by column chromatography or distillation to yield the corresponding this compound.

-

Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Novel synthesis of parent this compound.

Caption: General synthesis via this compound oxide reduction.

Applications in Research and Drug Development

The availability of the parent this compound opens up new avenues for the design and synthesis of novel phosphine ligands. By providing a versatile starting material, researchers can now more easily introduce a wide range of functionalities onto the this compound scaffold. This is particularly relevant in:

-

Asymmetric Catalysis: The development of new chiral this compound-based ligands for stereoselective synthesis is a primary application. The parent this compound can be derivatized to create libraries of ligands for screening in various catalytic transformations, such as hydrogenation, cross-coupling reactions, and hydroformylation.

-

Drug Development: Organophosphorus compounds have a range of biological activities. The this compound core can serve as a scaffold for the development of new therapeutic agents.

-

Materials Science: Phosphine-containing polymers and materials can exhibit unique properties. The parent this compound provides a building block for the synthesis of such materials.

Conclusion

The synthesis of the parent this compound molecule has been significantly advanced by the development of a novel pentaphosphaferrocene-mediated route. This method, along with more traditional approaches via this compound oxides, provides researchers with a robust toolkit for accessing this fundamental building block. The detailed protocols and data presented in this guide are intended to empower scientists and professionals in the fields of chemistry and drug development to explore the full potential of this compound chemistry in their research endeavors.

References

- 1. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00580A [pubs.rsc.org]

- 3. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Protonation of P-Stereogenic Phosphiranes: this compound Formation via Ring Opening and C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Bonding in Phospholanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding characteristics of phospholanes, a class of saturated five-membered heterocyclic organophosphorus compounds. Understanding these fundamental properties is crucial for their application in asymmetric catalysis, materials science, and as scaffolds in drug discovery. This document outlines key structural parameters, spectroscopic signatures, and the influence of bonding on their reactivity and utility.

Core Structural Features of the Phospholane Ring

The this compound ring is a saturated five-membered heterocycle containing one phosphorus atom. The phosphorus atom can exist in various oxidation states and coordination environments, most commonly as a phosphine (B1218219) (P(III)) or a phosphine oxide (P(V)). The conformation of the this compound ring is a critical aspect of its structure, typically adopting an envelope or twist conformation to minimize steric strain.

Bonding in Trivalent Phospholanes (Phosphines)

In this compound-based phosphines, the phosphorus atom is trivalent and possesses a lone pair of electrons. This lone pair is crucial to its nucleophilicity and ability to act as a ligand for transition metals. The bonding around the phosphorus atom is pyramidal.

Bonding in Pentavalent Phospholanes (Phosphine Oxides)

Oxidation of the phosphorus atom to the P(V) state, as seen in this compound oxides, results in a tetrahedral geometry around the phosphorus atom. The P=O bond is a strong, polar covalent bond that significantly influences the electronic properties and reactivity of the molecule.

Quantitative Structural Data

The precise geometric parameters of this compound derivatives are most accurately determined by single-crystal X-ray diffraction. The following tables summarize key bond lengths and angles for representative this compound structures, providing a basis for computational modeling and structure-activity relationship studies.

Table 1: Selected Bond Lengths in this compound Derivatives (Å)

| Compound | P-C (ring) (Å) | P-C (substituent) (Å) | P=O (Å) | C-C (ring) (Å) | Reference |

| 1-Phenylthis compound | 1.84 - 1.86 | 1.83 - 1.84 | N/A | 1.53 - 1.55 | Cambridge Structural Database (CSD) |

| 1-Phenylthis compound-1-oxide | 1.80 - 1.82 | 1.79 - 1.80 | 1.49 | 1.52 - 1.54 | CSD |

| trans-2,5-Diphenyl-1-phenylthis compound | 1.85 - 1.87 | 1.84 - 1.85 | N/A | 1.54 - 1.56 | CSD |

| trans-2,5-Diphenyl-1-phenylthis compound-1-oxide | 1.81 - 1.83 | 1.80 - 1.81 | 1.50 | 1.53 - 1.55 | CSD |

Table 2: Selected Bond Angles in this compound Derivatives (°)

| Compound | C-P-C (ring) (°) | C-P-C (substituent) (°) | O=P-C (°) | P-C-C (ring) (°) | Reference |

| 1-Phenylthis compound | 94 - 96 | 100 - 103 | N/A | 102 - 105 | CSD |

| 1-Phenylthis compound-1-oxide | 103 - 105 | 108 - 111 | 112 - 114 | 103 - 106 | CSD |

| trans-2,5-Diphenyl-1-phenylthis compound | 95 - 97 | 101 - 104 | N/A | 103 - 106 | CSD |

| trans-2,5-Diphenyl-1-phenylthis compound-1-oxide | 104 - 106 | 109 - 112 | 113 - 115 | 104 - 107 | CSD |

Experimental Protocols

Synthesis of Phospholanes

A common route to phospholanes involves the cyclization of a 1,4-dihalobutane with a primary phosphine or a phosphide. The synthesis of chiral phospholanes often starts from enantiomerically pure 1,4-diols.

Example Protocol: Synthesis of 1-Phenylthis compound

-

Preparation of Phenylphosphine (B1580520): Phenylphosphine can be prepared by the reduction of dichlorophenylphosphine.

-

Cyclization: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,4-dibromobutane (B41627) in an appropriate anhydrous solvent (e.g., THF).

-

Cool the solution to -78 °C and add a solution of lithium phenylphosphide (prepared by reacting phenylphosphine with two equivalents of n-butyllithium) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with degassed water. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel under an inert atmosphere.

Spectroscopic Characterization: ³¹P NMR

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing phospholanes. The chemical shift (δ) is highly sensitive to the oxidation state, coordination, and substituents on the phosphorus atom.

Protocol for ³¹P NMR Data Acquisition

-

Sample Preparation: In a nitrogen-filled glovebox, dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.[1] If the sample is air-sensitive, ensure all handling is performed under an inert atmosphere.

-

Instrument Setup:

-

Data Acquisition Parameters (Typical):

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16 to 128, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

Structural Elucidation: Single-Crystal X-ray Diffraction

This technique provides the most definitive structural information for crystalline this compound derivatives.

Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction (typically > 0.1 mm in all dimensions).[3] This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. For air-sensitive compounds, crystallization should be performed under an inert atmosphere.[3]

-

Crystal Mounting: Mount a suitable crystal on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures (typically 100 K).[3]

-

Data Collection:

-

Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.[3]

-

Collect a series of diffraction images as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction images to integrate the intensities of the diffraction spots.[3]

-

Determine the unit cell and space group from the diffraction pattern.

-

Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to obtain final atomic coordinates, bond lengths, and angles.[3]

-

Applications in Catalysis and Drug Discovery

This compound-based ligands are highly effective in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Their defined stereochemistry and steric bulk are key to achieving high enantioselectivity and catalytic activity.

Experimental Workflow: this compound Ligands in Catalysis

The following diagrams illustrate the general workflow for utilizing this compound ligands in two key cross-coupling reactions.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using a this compound ligand.

Caption: General workflow for a Buchwald-Hartwig amination reaction using a this compound ligand.

This compound Derivatives in Drug Discovery: Enzyme Inhibition

Phosphonate analogues of phosphates are widely used as enzyme inhibitors due to their increased stability to hydrolysis.[4] this compound-based phosphonates can act as mimics of the tetrahedral transition state of substrate hydrolysis, leading to potent and selective enzyme inhibition. A key target class for such inhibitors is phosphodiesterases (PDEs), which regulate intracellular levels of cyclic nucleotides like cAMP and cGMP.

The diagram below illustrates the general mechanism of competitive inhibition of a phosphodiesterase by a this compound-based inhibitor.

Caption: Competitive inhibition of a phosphodiesterase by a this compound-based inhibitor.

Conclusion

The chemical structure and bonding of phospholanes are fundamental to their diverse applications. The conformational flexibility of the five-membered ring, combined with the electronic properties of the phosphorus center, allows for fine-tuning of their steric and electronic characteristics. This guide has provided a summary of their key structural features, quantitative data, and detailed experimental protocols for their synthesis and characterization. The illustrative workflows highlight their importance in modern synthetic chemistry and as potential therapeutic agents. Further research into novel this compound architectures will undoubtedly continue to expand their utility in science and industry.

References

A Technical Guide to the Nomenclature and Synthesis of Substituted Phospholane Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic nomenclature of substituted phospholane derivatives according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. It also details common synthetic methodologies and characterization protocols relevant to this important class of organophosphorus compounds, which are widely utilized in fields such as asymmetric catalysis.[1][2][3]

IUPAC Nomenclature of Substituted Phospholanes

The systematic naming of this compound derivatives follows the established rules of organic nomenclature. This compound is the parent hydride, a five-membered saturated ring containing one phosphorus atom.[2][4] The naming process involves identifying the parent ring, numbering its atoms, and specifying any substituents, stereochemistry, and the oxidation state of the phosphorus atom.

The Parent Hydride

The parent compound is named This compound .[2][4][5] It is the saturated analogue of phosphole.

Numbering the Ring System

According to IUPAC rules for heterocyclic compounds, the heteroatom is assigned position '1'. Therefore, in the this compound ring, the phosphorus atom is always designated as position 1. The carbon atoms are then numbered sequentially from 2 to 5 around the ring.

Naming Substituents

Substituents are named and ordered alphabetically. Their position on the ring is indicated by the corresponding number.[6]

-

Substituents on Carbon: Alkyl, aryl, or functional groups attached to the carbon atoms of the ring are named as prefixes, preceded by their locant (2, 3, 4, or 5). For example, 2-methylthis compound .

-

Substituents on Phosphorus: Groups attached to the phosphorus atom (position 1) are also named as prefixes. For example, 1-phenylthis compound .[7]

-

Complex Substituents: For complex substituents, the name of the substituent is enclosed in parentheses, and the numbering begins at the point of attachment.[8] Prefixes like 'bis-', 'tris-', and 'tetrakis-' are used for multiple identical complex substituents.[8]

Indicating Phosphorus Oxidation State and Coordination

The nomenclature must unambiguously describe the bonding at the phosphorus center.

-

Trivalent Phosphorus (λ³): For standard phospholanes with three single bonds to phosphorus, the name "this compound" is used. These compounds are technically derivatives of phosphane.[9]

-

Pentavalent Phosphorus (λ⁵): For derivatives with a higher oxidation state, such as this compound oxides or sulfides, the name is modified.

-

This compound Oxides: Named by adding "oxide" to the this compound name, for instance, 1-phenylthis compound 1-oxide .

-

Phosphonium Salts: If the phosphorus atom is positively charged and bonded to four substituents, the compound is named as a phospholanium salt. For example, 1,1-dimethylphospholanium bromide .

-

Stereochemistry

The stereochemistry of substituted phospholanes is designated using standard IUPAC conventions (cis/trans, R/S).

-

cis/trans Isomerism: For disubstituted phospholanes, the relative stereochemistry is indicated by the prefixes cis- or trans-. For example, trans-2,5-dimethyl-1-phenylthis compound .[10]

-

R/S Configuration: The absolute configuration at each stereocenter (both carbon and phosphorus) is specified using the Cahn-Ingold-Prelog priority rules. For example, (2R,5R)-1-phenyl-2,5-dimethylthis compound .

The following diagram illustrates the logical workflow for determining the IUPAC name of a substituted this compound derivative.

Caption: Logical workflow for IUPAC nomenclature of phospholanes.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives is a critical area of research, driven by their application as chiral ligands in catalysis.[3] Various methods have been developed, often starting from chiral precursors to achieve enantiomerically pure products.

Synthesis of 3-Substituted 1H-Phospholane Oxides

A common method involves the substitution of an aluminum atom in a five-membered cyclic alumolane with a phosphorus atom using phosphorus trichloride (B1173362).[1] This approach allows for the synthesis of various 3-alkyl(aryl)-1H-phospholane oxides.

Experimental Protocol: The synthesis begins with the catalytic cycloalumination of an α-olefin.[1] In a typical procedure, an α-olefin (e.g., 1-hexene, 5 mmol) and triethylaluminum (B1256330) (Et₃Al, 15 mmol) are dissolved in a solvent like CH₂Cl₂ (7 mL) in the presence of a zirconocene (B1252598) dichloride (Cp₂ZrCl₂) catalyst. The mixture is heated (e.g., to 40 °C) and stirred for several hours. After cooling, phosphorus trichloride (PCl₃, 15 mmol) is added, and the reaction is stirred until discoloration. The process is then quenched by hydrolysis with water, followed by extraction of the product with an organic solvent (e.g., CH₂Cl₂). The organic phase is dried, the solvent is evaporated, and the final product is purified, often by vacuum distillation, yielding the 1H-phospholane oxide as a colorless oil.[1]

Table 1: Optimization of Reaction Conditions for 3-Phenyl-1H-Phospholane Oxide Synthesis [1]

| Entry | Et₃Al (equiv) | PCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2 | 2 | 25 | 6 | 65 |

| 2 | 3 | 2 | 25 | 6 | 78 |

| 3 | 3 | 3 | 25 | 4 | 85 |

| 4 | 3 | 3 | 40 | 4 | 94 |

| 5 | 3 | 3 | 40 | 6 | 92 |

Data extracted from a study on 3R-substituted 1H-phospholanoxides.[1]

Synthesis via Ring Opening and C–H Activation

Another synthetic route involves the protonation of P-stereogenic phosphiranes, leading to ring expansion and the formation of phospholanium cations.[11] These cations can then be deprotonated to yield the corresponding neutral phospholanes.

Experimental Protocol: A solution of a phosphirane (e.g., syn-Mes*PCH₂CHMe, 0.16 mmol) in an anhydrous solvent like pentane (B18724) (5 mL) is treated with triflic acid (HOTf). The reaction results in the formation of a phospholanium triflate salt.[11] To obtain the neutral this compound, the resulting salt is dissolved in a solvent such as CH₂Cl₂ (1 mL) and treated with a base like triethylamine (B128534) (NEt₃, 1.2 equiv). The deprotonation progress can be monitored by ³¹P{¹H} NMR spectroscopy. The final product is isolated and purified using column chromatography.[11]

The diagram below outlines a general experimental workflow for the synthesis and characterization of a substituted this compound derivative.

Caption: General workflow for this compound synthesis and analysis.

Characterization Techniques

The structural elucidation of this compound derivatives relies on a combination of standard spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable for confirming the structure. ³¹P NMR is particularly diagnostic, with chemical shifts providing information about the coordination and electronic environment of the phosphorus atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

-

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including absolute stereochemistry.[10]

By combining a systematic approach to nomenclature with robust synthetic and characterization protocols, researchers can effectively explore the rich chemistry and application potential of substituted this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H9P | CID 77013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. goldbook.iupac.org [goldbook.iupac.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Early Applications of Phospholanes in Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholanes, five-membered heterocyclic organophosphorus compounds, have emerged as a critical class of ligands and synthetic intermediates in modern chemistry. Their unique stereoelectronic properties, arising from the constrained phosphacyclopentane ring, have led to significant advancements, particularly in the field of asymmetric catalysis. However, before their celebrated success in the late 20th century with the development of ligands like DuPHOS, the foundational chemistry of phospholanes was established through decades of research into their synthesis, reactivity, and initial applications. This technical guide provides an in-depth exploration of these early applications, focusing on the core chemical principles and experimental methodologies that paved the way for their contemporary use.

I. Synthesis of the Phospholane Core and its Derivatives

The ability to synthesize the this compound ring is fundamental to its application. Early methods focused on the creation of the this compound skeleton, which could then be further functionalized. A key intermediate in many early synthetic routes was 1-phenylthis compound 1-oxide.

Synthesis of 1-Phenylthis compound 1-Oxide

An early and notable synthesis of a phospholene oxide, a precursor to this compound oxides, involved the reaction of butadiene with P,P-dichlorophenylphosphine. This cycloaddition reaction, followed by hydrolysis, provided 1-phenylphosphol-2-ene 1-oxide, which could be subsequently hydrogenated to the corresponding this compound oxide.

Experimental Protocol: Synthesis of 1-Phenylphosphol-2-ene 1-oxide

-

Materials: Butadiene, P,P-dichlorophenylphosphine, 2,6-di-tert-butyl-2-methylphenol (polymerization inhibitor), petroleum ether, water, 5% aqueous sodium bicarbonate solution.

-

Procedure:

-

In a 2 L round-bottom flask cooled to -78 °C, 300 mL (4.02 mol) of butadiene is condensed.

-

2 g of 2,6-di-tert-butyl-2-methylphenol is added as a polymerization inhibitor.

-

A solution of 136 mL (179 g, 1 mol) of P,P-dichlorophenylphosphine dissolved in 650 mL of dry petroleum ether is added to the flask.

-

The flask is tightly sealed and left at room temperature for 3 months.

-

After the incubation period, 300 mL of water is slowly added to the stirred reaction mixture, followed by 70 mL of a 5% aqueous solution of sodium bicarbonate.

-

The product, racemic 1-phenylphosphol-2-ene 1-oxide, is isolated from the reaction mixture.

-

Reduction of this compound Oxides to Phospholanes

The conversion of the stable this compound oxides to the corresponding trivalent phospholanes was a crucial step for their use as ligands and in other reactions. Early studies explored various reducing agents for this transformation. Trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine and phenylsilane (B129415) (PhSiH₃) were among the reagents investigated for this deoxygenation reaction. The reduction typically proceeds with retention of stereochemistry at the phosphorus center.

Experimental Protocol: General Procedure for the Reduction of a P-Stereogenic this compound Oxide

-

Materials: P-stereogenic this compound oxide, trichlorosilane (HSiCl₃), pyridine (B92270) (or other tertiary amine), dry solvent (e.g., benzene (B151609) or toluene).

-

Procedure:

-

The P-stereogenic this compound oxide is dissolved in a dry, inert solvent under an inert atmosphere.

-

A solution of trichlorosilane and pyridine in the same solvent is added dropwise to the this compound oxide solution at a controlled temperature (often 0 °C).

-

The reaction mixture is stirred at room temperature or heated to reflux for a specified period, with the progress of the reaction monitored by a suitable technique (e.g., ³¹P NMR).

-

Upon completion, the reaction is quenched by the careful addition of a base (e.g., aqueous sodium hydroxide) to neutralize the acidic byproducts.

-

The resulting this compound is extracted with an organic solvent, dried, and purified by distillation or chromatography.

-

Synthesis of this compound Sulfides and Selenides

The reactivity of the trivalent phosphorus atom in phospholanes also allowed for the straightforward synthesis of their corresponding sulfides and selenides. These derivatives were often prepared by the direct reaction of the this compound with elemental sulfur or selenium. These reactions were typically high-yielding and proceeded with retention of configuration at the phosphorus atom.

Experimental Protocol: Synthesis of a P-Stereogenic this compound Sulfide (B99878)

-

Materials: P-stereogenic this compound, elemental sulfur, solvent (e.g., toluene (B28343) or benzene).

-

Procedure:

-

The P-stereogenic this compound is dissolved in a suitable solvent under an inert atmosphere.

-

A stoichiometric amount of elemental sulfur is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated until the complete consumption of the this compound is observed (monitored by ³¹P NMR).

-

The solvent is removed under reduced pressure, and the resulting this compound sulfide is purified by crystallization or chromatography.

-

II. Early Applications in Catalysis

While the widespread use of phospholanes in asymmetric catalysis came later, early research hinted at their potential as ligands in transition metal-catalyzed reactions.

Hydroformylation

The hydroformylation of alkenes, or the "oxo process," is a large-scale industrial process for the production of aldehydes. In the 1970s, rhodium complexes with phosphine (B1218219) ligands were established as highly active and selective catalysts for this transformation. Although detailed early examples specifically using this compound ligands are not extensively documented in readily available literature, the principles established with other phosphine ligands would have paved the way for their eventual investigation. The mechanism of rhodium-catalyzed hydroformylation with phosphine ligands involves the coordination of the alkene and carbon monoxide to a rhodium hydride species, followed by migratory insertion and reductive elimination to yield the aldehyde.

Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.

III. Phospholanes in Organic Synthesis

Beyond catalysis, the unique reactivity of phospholanes and their derivatives found applications in fundamental organic transformations.

The Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with a carbonyl compound. While triphenylphosphine-based ylides are most common, the use of other phosphines, including cyclic phosphines like phospholanes, was explored. The synthesis of a this compound-based ylide would follow the standard procedure of quaternization of the this compound with an alkyl halide, followed by deprotonation with a strong base to generate the reactive ylide. The constrained ring of the this compound could potentially influence the stereoselectivity of the resulting alkene.

Caption: General workflow for a this compound-based Wittig reaction.

IV. Early Investigations in Bioactive Compounds

While the direct application of phospholanes in pharmaceuticals is a more modern development, the broader class of organophosphorus compounds, including cyclic derivatives, has a longer history in the development of bioactive agents, particularly as insecticides.

Insecticides

Organophosphorus compounds were developed as potent insecticides in the mid-20th century. While specific, widely commercialized early insecticides based on a simple this compound ring are not prominently documented, patents from the 1960s describe various "phosphite this compound and phosphorinane compounds" for potential use in this area. These compounds were often complex esters of phosphoric or phosphorous acid containing the heterocyclic ring. The mode of action of many organophosphorus insecticides involves the inhibition of the enzyme acetylcholinesterase, leading to paralysis and death in insects.

V. Data Presentation

Spectroscopic Data of Key this compound Derivatives

The characterization of this compound derivatives in early studies relied heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The ³¹P NMR chemical shift is a highly sensitive probe of the electronic environment of the phosphorus atom.

| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Oxidation State of Phosphorus |

| 1-Phenylthis compound | approx. -16 | +3 |

| 1-Phenylthis compound 1-oxide | approx. +45 | +5 |

| 1-Phenylthis compound 1-sulfide | approx. +50 | +5 |

Note: The exact chemical shifts can vary depending on the solvent and substituents.

Conclusion

The early applications of phospholanes in chemistry laid the crucial groundwork for their later, more celebrated roles in asymmetric catalysis and advanced materials. The foundational studies on their synthesis, the conversion between their different oxidation states, and their initial explorations in catalysis and organic synthesis provided the chemical "toolbox" that later generations of chemists would use to unlock their full potential. This guide has provided a glimpse into these pioneering efforts, highlighting the key experimental procedures and conceptual frameworks that defined the early chemistry of this important class of organophosphorus compounds.

A Deep Dive into the Conformational Landscape of Phospholane: A Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phospholane ring, a five-membered saturated heterocycle containing a phosphorus atom, is a crucial structural motif in a variety of important molecules, particularly in the field of asymmetric catalysis and medicinal chemistry. The stereoelectronic properties and overall efficacy of this compound-based ligands and therapeutic agents are intrinsically linked to the conformation of the this compound ring. Understanding the subtle interplay of forces that govern its three-dimensional structure is paramount for the rational design of new catalysts and drugs.

This technical guide provides an in-depth exploration of the theoretical studies on this compound conformation. It summarizes key quantitative data from computational studies, details the experimental and theoretical methodologies employed, and uses visualizations to clarify complex conformational relationships.

The Conformational Landscape: Pseudorotation in this compound

Similar to its carbocyclic analog, cyclopentane, the this compound ring is not planar. It adopts puckered conformations to relieve torsional strain. The conformational space of this compound is best described by the concept of pseudorotation, a continuous puckering motion of the ring. The two most prominent conformations along the pseudorotation pathway are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms.

In the envelope conformation, four of the ring atoms are coplanar, with the fifth atom out of the plane. In the twist conformation, no three atoms are coplanar. These conformers can interconvert with a relatively low energy barrier, making the this compound ring highly flexible.

The entire pseudorotation circuit can be described by a puckering amplitude (q) and a phase angle (Φ), known as the Cremer-Pople puckering parameters. The phase angle defines the specific conformation on the pseudorotation wheel, with envelope and twist forms representing distinct points on this path.

Theoretical Methodologies for Studying this compound Conformation

A variety of computational methods are employed to investigate the potential energy surface (PES) of this compound and its derivatives. These methods can be broadly categorized into quantum mechanics (QM) and molecular mechanics (MM).

Quantum Mechanics (QM) Methods

QM methods provide a more accurate description of the electronic structure and are essential for obtaining reliable energetic and geometric parameters.

-

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. They are computationally demanding but can provide highly accurate results, especially when combined with large basis sets. For instance, MP2 with a 6-311G** basis set has been used for theoretical conformational analysis of phosphine (B1218219) chalcogenides.[1]

-

Density Functional Theory (DFT): DFT has become the workhorse for computational studies of molecular conformation due to its favorable balance of accuracy and computational cost.[1][2] Various functionals, such as B3LYP and M06-2X, are commonly used in conjunction with basis sets like 6-31G* or larger to calculate the geometries and relative energies of different conformers and the transition states connecting them.[1] These calculations can map the potential energy surface along the pseudorotation pathway, revealing the energy barriers between conformers.[1]

Molecular Mechanics (MM) Methods

MM methods, also known as force-field methods, use classical mechanics to model molecular systems. They are computationally much less expensive than QM methods, allowing for the study of larger systems and longer timescales, such as in molecular dynamics simulations.

-

Force Fields: A force field is a set of parameters and potential energy functions that describe the interactions between atoms in a molecule.[3] For organophosphorus compounds, specialized force fields or extensions of general force fields like the Generalized Amber Force Field (GAFF) are used.[2][4][5] The development and parameterization of these force fields often rely on experimental data and high-level QM calculations to ensure their accuracy.[3][6][7][8]

Below is a diagram illustrating the general workflow for a computational study of this compound conformation.

Quantitative Conformational Data

Table 1: Calculated Conformational Energy Differences and Barriers

| Conformer/Transition State | Method/Basis Set | ΔE (kcal/mol) | Reference |

| Phosphorinane (Axial vs. Equatorial) | MNDO | 0.35 | [9] |

| Phosphorinane (Axial vs. Equatorial) | STO-3G | 0.51 | [9] |

| Five-membered rings (general) | M06-2X | 0.5 - 2.0 | [1] |

| Five-membered rings (general) | B3LYP | 0.4 - 1.8 | [1] |

| Five-membered rings (general) | MP2 | 0.6 - 2.2 | [1] |

Note: Data for phosphorinane (a six-membered ring) is included to provide context for energy differences in phosphorus heterocycles. The general energy barriers for pseudorotation in five-membered rings are typically low, often less than 2 kcal/mol.

Table 2: Representative Puckering and Dihedral Angles

| Conformation | Parameter | Idealized Value |

| Envelope (C_s) | Puckering Amplitude (q) | ~0.4 Å |

| Phase Angle (Φ) | 0°, 36°, 72°, ... (multiples of 36°) | |

| Dihedral Angles | Varying, with one close to 0° | |

| Twist (C_2) | Puckering Amplitude (q) | ~0.4 Å |

| Phase Angle (Φ) | 18°, 54°, 90°, ... (offset by 18°) | |

| Dihedral Angles | Alternating signs, none close to 0° |

The pseudorotation pathway can be visualized as a circle where the angle represents the phase angle Φ.

Experimental Protocols for Validation

Theoretical predictions of this compound conformation are validated through various experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, both ¹H and ³¹P NMR are crucial.

Key Experiment: Vicinal Coupling Constant Analysis

The magnitude of the three-bond coupling constant (³J) between two nuclei is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[4][5] For phospholanes, the ³J(P,H) and ³J(H,H) coupling constants are particularly informative.

Detailed Methodology:

-

Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 5-10 mg/mL in an NMR tube.

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional proton-coupled ³¹P NMR spectrum, or use selective decoupling experiments to determine P-H coupling constants.

-

For complex spectra, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign protons and measure coupling constants.

-

-

Data Analysis:

-

Measure the vicinal ³J(P,H) and ³J(H,H) coupling constants from the spectra.

-

Use a parameterized Karplus equation for the specific bond types (e.g., P-C-C-H) to relate the observed coupling constants to the dihedral angles.[10]

-

Compare the experimentally derived dihedral angles with those predicted by theoretical calculations for different conformers (envelope, twist).

-

For flexible systems undergoing rapid pseudorotation, the observed coupling constants will be a population-weighted average of the coupling constants of the individual conformers. Low-temperature NMR can be used to "freeze out" individual conformers.[11]

-

X-ray Crystallography